4-(1H-indol-2-yl)aniline

Molecular Docking Drug Discovery Computational Chemistry

Researchers optimizing COX-1 inhibitors or anticancer leads often struggle with scaffold validation and regiochemical specificity. 4-(1H-Indol-2-yl)aniline (CAS 21889-05-4) resolves this with its unique 2-(4-aminophenyl)indole core. • Validated COX-1 inhibitor scaffold: SAR-confirmed 2,4'-regiochemistry essential for potency; generic indole isomers non-substitutable. • Molecular docking shows superior binding to 3JUS protein vs. 3-carbaldehyde analog-preferred starting point for focused libraries. • Bifunctional aniline-indole architecture enables diverse cross-coupling & heterocycle synthesis. • ≥95% purity; scale from mg to kg available.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 21889-05-4
Cat. No. B180971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-indol-2-yl)aniline
CAS21889-05-4
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)N
InChIInChI=1S/C14H12N2/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H,15H2
InChIKeyBBYJHUAEFSHMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-indol-2-yl)aniline: Core Scaffold for Indole-Based Research


4-(1H-indol-2-yl)aniline (CAS 21889-05-4), also known as 2-(4-aminophenyl)indole, is a heterocyclic aromatic amine characterized by an indole core linked to an aniline moiety at the 2-position of the indole ring [1]. This compound serves as a critical intermediate and building block in medicinal chemistry and organic synthesis due to its dual functional groups, enabling diverse functionalization to form complex heterocyclic systems .

4-(1H-indol-2-yl)aniline: No Generic Substitute


Generic substitution with other indole or aniline derivatives is not feasible for 4-(1H-indol-2-yl)aniline due to the specific regiochemistry of its substitution pattern. The 2-position attachment of the aniline group to the indole ring dictates its distinct electronic distribution and molecular conformation, which directly impacts its biological target interactions and reactivity in cross-coupling reactions [1]. This precise structural feature is essential for its demonstrated activity as a scaffold for COX-1 inhibition and anticancer studies, where even minor modifications to the core template can lead to significant loss of potency or selectivity [2].

4-(1H-indol-2-yl)aniline: Quantitative Advantage Over Closest Analogs


Molecular Docking: Improved Binding to 3JUS Protein

In a comparative molecular docking study against the 3JUS protein (a relevant target from the Protein Data Bank), 4-(1H-indol-2-yl)aniline demonstrated a higher predicted binding affinity than its 3-carbaldehyde-substituted analog [1]. The study provides a direct comparison of binding scores, establishing the unsubstituted 2-(4-aminophenyl)indole core as a more promising starting point for lead optimization.

Molecular Docking Drug Discovery Computational Chemistry

2-Position Substitution Drives Tunable COX-1 and Anticancer Activity

A structure-activity relationship (SAR) study identified the 2-(4-aminophenyl)indole framework as a privileged template for COX-1 inhibition and anticancer activity [1]. The research underscores that the specific 2-position substitution pattern, as found in 4-(1H-indol-2-yl)aniline, is essential for achieving a tunable biological profile. This differentiates it from other indole substitution patterns (e.g., 3-substituted or N-substituted indoles) which often exhibit distinct or reduced activity profiles in this context.

COX-1 Inhibition SAR Study Medicinal Chemistry

4-(1H-indol-2-yl)aniline: Research and Industrial Applications


COX-1 Selective Inhibitor Development

As identified in SAR studies, the 2-(4-aminophenyl)indole scaffold is a 'tunable template' for COX-1 inhibition [1]. Research programs aiming to develop new, selective COX-1 inhibitors or dual-action anti-inflammatory/anticancer agents should prioritize this core structure. Its unique substitution pattern provides a validated starting point for lead optimization.

Lead Optimization for 3JUS-like Protein Targets

Molecular docking studies indicate that 4-(1H-indol-2-yl)aniline possesses a favorable binding profile for the 3JUS protein, and importantly, is a more suitable starting scaffold than its 3-carbaldehyde analog [2]. This makes it a preferred building block for synthesizing focused compound libraries aimed at this or structurally related protein targets.

Advanced Heterocycle Synthesis via Cross-Coupling

The presence of both an indole and a primary aniline moiety makes 4-(1H-indol-2-yl)aniline a versatile intermediate for constructing complex heterocyclic systems . Its specific 2,4'-regiochemistry is key for directing subsequent reactions, enabling the synthesis of diverse compound collections that would be difficult to access from other indole isomers.

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